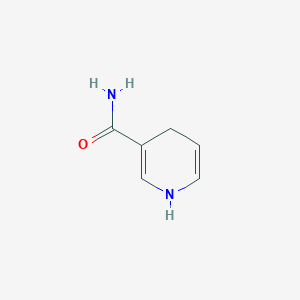
1,4-Dihydropyridine-3-carboxamide
Cat. No. B8788427
Key on ui cas rn:
18940-08-4
M. Wt: 124.14 g/mol
InChI Key: KGUMNRYFUFLBGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04718994
Procedure details


The process is conducted in a manner similar to that described in Example 1 hereinbefore, except that 1 ml of the citrate buffer, 1 mg of cellulose modified with 1,4-dihydronicotinamide and 0.03 mg of 9-methyl-phenazium methyl sulfate and 0.3 mg. of salicylic acid are used. As a result, 0.28 mg. of 2,3-dihydroxybenzoic acid is obtained (95% as calculated for the starting compound) having m.p. 203°-204° C. The composition, in %, is as follows:

[Compound]
Name
cellulose
Quantity
1 mg
Type
reactant
Reaction Step Two


[Compound]
Name
9-methyl-phenazium methyl sulfate
Quantity
0.03 mg
Type
reactant
Reaction Step Four


Identifiers


|
REACTION_CXSMILES
|
C([O-])(=O)CC(CC([O-])=O)(C([O-])=O)[OH:4].C(N)(=O)C1CC=CNC=1.[C:23]([OH:32])(=[O:31])[C:24]1[C:25](=[CH:27][CH:28]=[CH:29][CH:30]=1)[OH:26]>>[OH:26][C:25]1[C:27]([OH:4])=[CH:28][CH:29]=[CH:30][C:24]=1[C:23]([OH:32])=[O:31]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-]
|
Step Two
[Compound]
|
Name
|
cellulose
|
|
Quantity
|
1 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CNC=CC1)(=O)N
|
Step Four
[Compound]
|
Name
|
9-methyl-phenazium methyl sulfate
|
|
Quantity
|
0.03 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=1C(O)=CC=CC1)(=O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=C(C(=O)O)C=CC=C1O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
